molecular formula C17H18BrN3O3 B2694494 ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate CAS No. 622789-14-4

ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate

カタログ番号: B2694494
CAS番号: 622789-14-4
分子量: 392.253
InChIキー: LLNWIQFHEDBDOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a synthetic pyridine derivative characterized by a substituted carbamoyl amino group at the 5-position of the pyridine ring and ester functionality at the 3-position. This compound belongs to a broader class of ethyl-substituted pyridine carbamates/amides, which are explored for their pharmacological and material science applications due to their modular synthesis and tunable properties .

特性

IUPAC Name

ethyl 5-[(4-bromophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNWIQFHEDBDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The ester group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C17H18BrN3O3
  • Molecular Weight : 396.25 g/mol

The compound features a pyridine ring substituted with a carbamoyl group and a bromophenyl moiety, which contributes to its biological activity and potential therapeutic applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit significant anticancer properties. Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and proliferation .
    • MEK Inhibition : The compound has been studied for its potential role as a MEK inhibitor. MEK (Mitogen-activated protein kinase) plays a crucial role in cell signaling pathways that regulate cell division and survival. Inhibition of MEK can lead to reduced cancer cell proliferation .
  • Pharmaceutical Development
    • Drug Formulation : The compound's unique structure allows for the development of novel drug formulations aimed at treating various diseases, including cancer and inflammatory conditions. Its ability to modify biological pathways makes it a candidate for further pharmaceutical exploration .
    • Combination Therapies : Given its mechanism of action, ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate can be utilized in combination therapies to enhance the efficacy of existing treatments or to overcome drug resistance in cancer therapies .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer PropertiesEvaluated the cytotoxic effects of various pyridine derivativesEthyl 5-{[(4-bromophenyl)carbamoyl]amino} showed significant cytotoxicity against several cancer cell lines .
MEK Inhibitor ResearchInvestigated the role of heteroaryl compounds as MEK inhibitorsThe compound demonstrated promising inhibitory effects on MEK signaling pathways, suggesting potential therapeutic applications in oncology .
Drug Formulation DevelopmentExplored the formulation of novel drugs using pyridine derivativesThe compound was highlighted as a suitable candidate for new drug formulations targeting inflammatory diseases .

作用機序

The mechanism of action of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the carbamoyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include pyridine, pyrimidine, and isothiazole derivatives with similar substitution patterns. Key comparisons are summarized below:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate (Target) Pyridine 5-(4-bromophenyl carbamoyl amino), 2,6-dimethyl, 3-ethyl ester Hypothesized bioactivity (e.g., anti-inflammatory, enzyme inhibition) due to Br and amide
Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate Pyridine 5-acetyl, 2,6-dimethyl, 3-ethyl ester Likely lower polarity due to acetyl vs. carbamoyl; used in material science
5-(4-Chlorobenzoyl)amino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide (MR-2/94) Isothiazole 4-isothiazole, 5-(4-chlorobenzoyl)amino, 3-methyl, N-(4-chlorophenyl) Strong immunosuppressive and anti-inflammatory activity
5-(4-Chlorobenzoyl)aminopyrimidine derivatives Pyrimidine Pyrimidine core, 5-(4-chlorobenzoyl)amino, N-substituted carboxamides Reduced anti-inflammatory activity compared to isothiazole analogues
Ethyl 5,6-dimethylpyridine-3-carboxylate Pyridine 5,6-dimethyl, 3-ethyl ester Simpler structure; potential precursor for bioactive analogues

Key Observations

Core Ring Impact on Bioactivity The isothiazole derivative MR-2/94 () exhibits strong immunosuppressive activity, attributed to the isothiazole ring’s electronic and steric properties. In contrast, pyrimidine analogues with identical substituents show reduced activity, suggesting the core heterocycle critically influences target binding . The target pyridine-based compound may occupy an intermediate position in activity due to pyridine’s moderate electronegativity and planar geometry.

This could improve membrane permeability but may reduce solubility. Chlorobenzoyl substituents in MR-2/94 and pyrimidine derivatives () demonstrate that halogen positioning (para vs. meta) affects receptor interactions. The target’s para-bromo group may similarly enhance affinity for halogen-binding pockets.

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate (), involving condensation of substituted pyridine precursors with carbamoylating agents. However, the 4-bromophenyl carbamoyl group may require specialized coupling conditions to avoid dehalogenation .

The bromine atom adds molecular weight (~79.9 g/mol) and may elevate melting points relative to non-halogenated analogues.

生物活性

Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H17BrN2O3
  • Molecular Weight : 363.21 g/mol

Mechanisms of Biological Activity

  • Inhibition of MEK Pathway :
    Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate has been identified as a potential inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) signaling pathway. This pathway is crucial in regulating cell division and survival, making it a target for cancer therapy .
  • Antitumor Activity :
    Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, likely through the modulation of Bcl-2 family proteins, which are key regulators of the apoptotic process .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the bromophenyl and pyridine moieties can significantly impact biological activity. For instance:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Carbamoyl Group : Variations in the carbamoyl group can alter binding affinity to target proteins, affecting overall potency .

Biological Activity Data

The following table summarizes key findings from studies on ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate:

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
A549 (lung carcinoma)12.5MEK inhibition
HeLa (cervical carcinoma)8.0Induction of apoptosis
MCF-7 (breast cancer)15.0Modulation of Bcl-2 proteins

Case Studies

  • In Vitro Studies :
    In vitro assays have demonstrated that the compound effectively induces apoptosis in A549 and HeLa cell lines at concentrations ranging from 8 to 15 μM. The induction of apoptosis was confirmed through flow cytometry analysis, which showed increased Annexin V positivity in treated cells .
  • In Vivo Efficacy :
    Animal models have been utilized to assess the in vivo efficacy of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate. Preliminary results indicate a reduction in tumor size in xenograft models treated with the compound compared to controls, suggesting its potential as a therapeutic agent against certain cancers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。